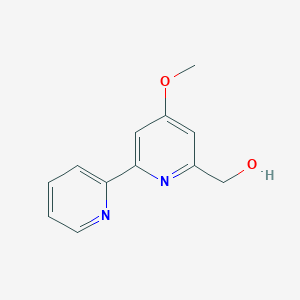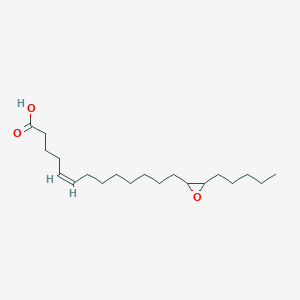
14,15-Epoxyeicosa-5(z)-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,15-Epoxyeicosa-5(Z)-enoic acid, also known as 14,15-EE-(5Z)-E, is a type of epoxyeicosatrienoic acid (EET). EETs are metabolites derived from arachidonic acid through the action of cytochrome P450 epoxygenases. These compounds play significant roles in various biological processes, including the regulation of vascular tone and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 14,15-Epoxyeicosa-5(Z)-enoic acid is synthesized through the epoxidation of arachidonic acid. The reaction involves the use of cytochrome P450 epoxygenases, which catalyze the formation of the epoxide group at the 14,15-double bond of arachidonic acid .
Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using genetically engineered microorganisms that express cytochrome P450 enzymes. These microorganisms are cultured under controlled conditions to produce the desired compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: 14,15-Epoxyeicosa-5(Z)-enoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form dihydroxyeicosatrienoic acids (DHETs).
Hydrolysis: The epoxide ring can be hydrolyzed to form vicinal diols.
Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the epoxide ring.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Major Products:
Dihydroxyeicosatrienoic acids (DHETs): Formed through the oxidation of the epoxide group.
Vicinal diols: Result from the hydrolysis of the epoxide ring.
Scientific Research Applications
14,15-Epoxyeicosa-5(Z)-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study epoxide chemistry and the reactivity of epoxides.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
14,15-Epoxyeicosa-5(Z)-enoic acid exerts its effects through various molecular targets and pathways:
Vascular Smooth Muscle Relaxation: It relaxes vascular smooth muscle by causing membrane hyperpolarization.
Anti-inflammatory Effects: It inhibits the aggregation of blood platelets and reduces inflammation by modulating the activity of various signaling molecules
Comparison with Similar Compounds
14,15-Epoxyeicosa-5(Z)-enoic acid is unique among EETs due to its specific epoxide group and double bond configuration. Similar compounds include:
- 5,6-Epoxyeicosatrienoic acid
- 8,9-Epoxyeicosatrienoic acid
- 11,12-Epoxyeicosatrienoic acid
These compounds share similar biological activities but differ in their specific molecular structures and reactivity .
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(Z)-13-(3-pentyloxiran-2-yl)tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7- |
InChI Key |
KZTLOTWHEAHQAZ-CLFYSBASSA-N |
Isomeric SMILES |
CCCCCC1C(O1)CCCCCCC/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Synonyms |
14,15-EEZE 14,15-eicosa-5(Z)-enoic acid 14,15-eicosa-5-enoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


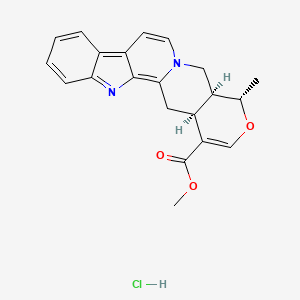
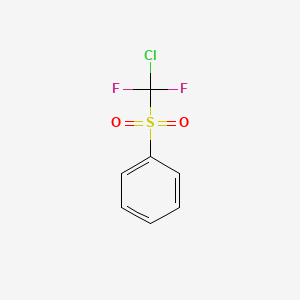



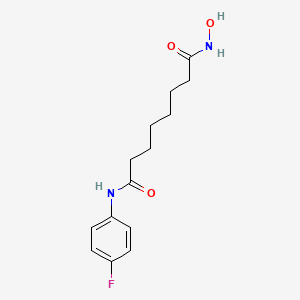

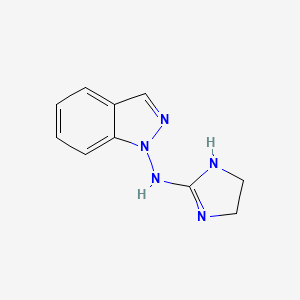
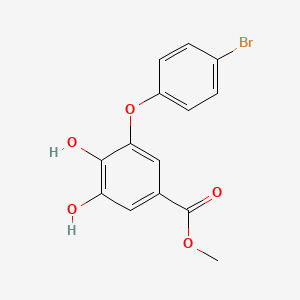
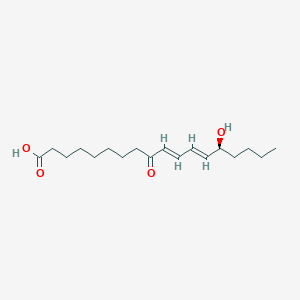
![(1S,11S,12R,13R,15R,16R,19S)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1261318.png)

